molecular formula C13H12 B165614 3-Methylbiphenyl CAS No. 643-93-6

3-Methylbiphenyl

Cat. No.: B165614
CAS No.: 643-93-6
M. Wt: 168.23 g/mol
InChI Key: NPDIDUXTRAITDE-UHFFFAOYSA-N
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Description

It consists of a biphenyl structure with a methyl group attached to the third carbon of one of the benzene rings . This compound is a colorless liquid at room temperature and is used in various chemical research and industrial applications.

Scientific Research Applications

3-Methylbiphenyl is utilized in several scientific research fields:

Safety and Hazards

3-Methylbiphenyl is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319). It also has specific target organ toxicity - single exposure (Category 3), affecting the respiratory system (H335) . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and seek medical attention. If inhaled, remove from exposure and move to fresh air. If not breathing, give artificial respiration and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbiphenyl can be synthesized through several methods, one of which involves the Suzuki coupling reaction. This reaction typically involves the coupling of 3-bromo-2-methylbenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out at temperatures ranging from 10°C to 150°C for 1 to 12 hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products:

    Oxidation: 3-Methylbenzoic acid or 3-Methylacetophenone.

    Reduction: 3-Methylcyclohexylbenzene.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-Methylbiphenyl involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through catalytic or non-catalytic processes. The specific pathways depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

Uniqueness: 3-Methylbiphenyl’s unique position of the methyl group on the third carbon influences its reactivity and the types of reactions it undergoes. This positional difference can lead to distinct products and applications compared to its isomers.

Properties

IUPAC Name

1-methyl-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDIDUXTRAITDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Source PubChem
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DSSTOX Substance ID

DTXSID4060941
Record name 3-Methylbiphenyl
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Molecular Weight

168.23 g/mol
Source PubChem
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Physical Description

Liquid; mp = 4-5 deg C; [Sigma-Aldrich MSDS]
Record name 3-Methylbiphenyl
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Vapor Pressure

0.00796 [mmHg]
Record name 3-Methylbiphenyl
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CAS No.

643-93-6
Record name 3-Methylbiphenyl
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Record name 3-Methylbiphenyl
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Record name 1,1'-Biphenyl, 3-methyl-
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Record name 3-Methylbiphenyl
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Record name 3-methylbiphenyl
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Record name 3-METHYLBIPHENYL
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Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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